molecular formula C9H9N5O2 B1623261 5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine CAS No. 90349-93-2

5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine

Cat. No.: B1623261
CAS No.: 90349-93-2
M. Wt: 219.2 g/mol
InChI Key: IZYFIDVHDVHRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the nitrobenzyl group in this compound makes it particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine typically involves the reaction of 4-nitrobenzyl bromide with 4H-1,2,4-triazol-3-amine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of microfluidic technologies and plasma-chemical reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles. The reactions are typically carried out under mild to moderate conditions, such as room temperature to 100°C, depending on the specific reaction .

Major Products Formed

The major products formed from these reactions include 5-(4-aminobenzyl)-4H-1,2,4-triazol-3-amine (from reduction) and various substituted triazoles (from substitution reactions) .

Scientific Research Applications

5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine involves the reduction of the nitro group to an amino group under hypoxic conditions. This reduction triggers a cascade of reactions that lead to the release of active compounds, which can interact with molecular targets such as DNA and proteins. The compound’s ability to undergo selective reduction in hypoxic environments makes it a promising candidate for targeted cancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrobenzyl bromide
  • 4-Nitrobenzyl alcohol
  • 4-Nitrobenzyl chloride

Uniqueness

5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine is unique due to its triazole ring structure, which imparts distinct chemical properties and reactivity compared to other nitrobenzyl compounds. The presence of the triazole ring enhances its stability and makes it a versatile intermediate for various chemical transformations .

Properties

IUPAC Name

5-[(4-nitrophenyl)methyl]-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2/c10-9-11-8(12-13-9)5-6-1-3-7(4-2-6)14(15)16/h1-4H,5H2,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYFIDVHDVHRHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=NN2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394710
Record name 5-(4-NITROBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90349-93-2
Record name 5-(4-NITROBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine
Reactant of Route 3
Reactant of Route 3
5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine
Reactant of Route 4
5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine
Reactant of Route 5
5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine
Reactant of Route 6
5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.